REACTION_CXSMILES
|
[F:1][C:2]([F:8])([F:7])[CH2:3][CH:4]([F:6])[F:5].[Cl:9][C:10](Cl)([Cl:16])[CH2:11]C(Cl)(Cl)Cl>C(Cl)(Cl)(Cl)Cl>[C:10]([Cl:16])([Cl:9])=[CH2:11].[F:1][C:2]([F:8])([F:7])[CH2:3][C:4]([F:6])([F:5])[Cl:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CC(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC(Cl)(Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
an addition reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CC(Cl)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]([F:8])([F:7])[CH2:3][CH:4]([F:6])[F:5].[Cl:9][C:10](Cl)([Cl:16])[CH2:11]C(Cl)(Cl)Cl>C(Cl)(Cl)(Cl)Cl>[C:10]([Cl:16])([Cl:9])=[CH2:11].[F:1][C:2]([F:8])([F:7])[CH2:3][C:4]([F:6])([F:5])[Cl:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CC(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC(Cl)(Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
an addition reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CC(Cl)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]([F:8])([F:7])[CH2:3][CH:4]([F:6])[F:5].[Cl:9][C:10](Cl)([Cl:16])[CH2:11]C(Cl)(Cl)Cl>C(Cl)(Cl)(Cl)Cl>[C:10]([Cl:16])([Cl:9])=[CH2:11].[F:1][C:2]([F:8])([F:7])[CH2:3][C:4]([F:6])([F:5])[Cl:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CC(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC(Cl)(Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
an addition reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CC(Cl)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |